molecular formula C13H13N7O3 B2795407 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034354-35-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

货号: B2795407
CAS 编号: 2034354-35-1
分子量: 315.293
InChI 键: OFCARLSIHJDKSI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7O3 and its molecular weight is 315.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazolo-pyridazine moiety with an oxopyridazine component, suggesting a diverse range of pharmacological applications.

Structural Characteristics

The compound can be represented by the following chemical structure:

C14H15N7O2\text{C}_{14}\text{H}_{15}\text{N}_{7}\text{O}_{2}

This structure highlights the presence of multiple heterocyclic rings, which are often associated with various biological activities.

Anticancer Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the activity of PRMT5, a protein implicated in cancer cell proliferation. By binding to PRMT5 and preventing its interaction with substrate proteins, the compound may induce apoptosis in cancer cells lacking the MTAP gene .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on similar compounds show activity against carbonic anhydrase and lipoxygenase (LOX), with IC50 values indicating potent inhibition . This suggests that the compound could be effective in modulating pathways involved in inflammation and tumorigenesis.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step procedures. The synthetic routes may include cyclization reactions and modifications of precursor compounds to enhance biological activity.

A study evaluating various pyridazine derivatives found that those with similar structural motifs exhibited a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects .

Comparative Analysis of Biological Activity

Compound NameStructureIC50 (COX-2)IC50 (LOX)Mechanism of Action
N-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin)Structure0.05 - 0.14 mM2 - 7 µMInhibition of COX and LOX enzymes
Celecoxib-Selective-COX-2 selective inhibitor
Indomethacin-Non-selective-Non-selective COX inhibitor

Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

科学研究应用

In Vitro Studies

Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Cell Line : A derivative of the compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT .
  • Cytotoxicity : Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on tumor cells. For instance, one derivative showed an IC50 value of 0.163 μM against c-Met, a vital target in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer treatment:

  • Inhibition Studies : In vitro studies indicated that derivatives significantly inhibited cell proliferation across various cancer types.
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide also demonstrates potential as an enzyme inhibitor:

Inflammatory Diseases

The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. This multifaceted role suggests that it could be developed further for therapeutic applications beyond oncology .

Specific Enzyme Targets

Research indicates that derivatives may inhibit specific kinases involved in inflammation and cancer progression. The ability to target these enzymes positions this compound as a candidate for further development in treating inflammatory conditions .

属性

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCARLSIHJDKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。